molecular formula C18H15ClF6N4O2 B11482824 1-(4-chlorophenyl)-7-(2-methylpropyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1-(4-chlorophenyl)-7-(2-methylpropyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11482824
M. Wt: 468.8 g/mol
InChI Key: FVPAUDMHMPSRKY-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-7-(2-methylpropyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure with multiple functional groups, including a chlorophenyl group, a methylpropyl group, and bis(trifluoromethyl) groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-7-(2-methylpropyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the pyrimidine core: The initial step involves the condensation of appropriate starting materials to form the pyrimidine core. This can be achieved through the reaction of a chlorophenyl derivative with a suitable amine under acidic or basic conditions.

    Introduction of the methylpropyl group: The next step involves the alkylation of the pyrimidine core with a methylpropyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Addition of bis(trifluoromethyl) groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-7-(2-methylpropyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl or pyrimidine moieties using reagents such as halides, amines, or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(4-chlorophenyl)-7-(2-methylpropyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Materials Science: It can be used in the development of advanced materials with specific properties such as high thermal stability and chemical resistance.

    Biological Studies: The compound can be used as a probe or tool in biological studies to investigate molecular interactions and pathways.

    Industrial Applications: It can be utilized in the synthesis of other complex organic molecules and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-7-(2-methylpropyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-7-(2-methylpropyl)-5,5-dimethyl-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
  • 1-(4-chlorophenyl)-7-(2-methylpropyl)-5,5-bis(difluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

The uniqueness of 1-(4-chlorophenyl)-7-(2-methylpropyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione lies in the presence of bis(trifluoromethyl) groups, which impart distinct chemical and physical properties such as increased lipophilicity, thermal stability, and resistance to metabolic degradation. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H15ClF6N4O2

Molecular Weight

468.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-7-(2-methylpropyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H15ClF6N4O2/c1-8(2)7-11-26-13-12(16(28-11,17(20,21)22)18(23,24)25)14(30)27-15(31)29(13)10-5-3-9(19)4-6-10/h3-6,8H,7H2,1-2H3,(H,26,28)(H,27,30,31)

InChI Key

FVPAUDMHMPSRKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(C2=C(N1)N(C(=O)NC2=O)C3=CC=C(C=C3)Cl)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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